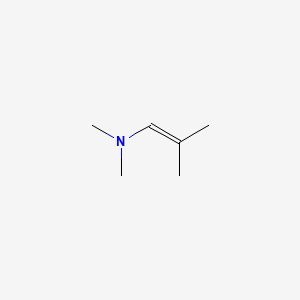

1-Propen-1-amine, N,N,2-trimethyl-

Description

Historical Context and Early Chemical Characterization

The field of enamine chemistry gained significant momentum with the development of the Stork enamine alkylation in the mid-20th century, a method that established enamines as practical enolate equivalents for the alkylation and acylation of ketones and aldehydes. wikipedia.orgwikipedia.org This innovation highlighted the synthetic potential of the enamine functional group.

The early and most detailed characterization related to the 1-propen-1-amine, N,N,2-trimethyl- system is found in the preparation of its α-chloro derivative, 1-chloro-N,N,2-trimethylpropenylamine. A well-documented procedure published in Organic Syntheses describes its formation from the reaction of N,N-dimethylisobutyramide with phosgene (B1210022). orgsyn.org This process first generates a white, solid intermediate, 1-chloro-N,N,2-trimethylpropylideniminium chloride, which is then treated with triethylamine (B128534) to yield the final α-chloroenamine product. orgsyn.org This specific α-chloroenamine, often referred to as Ghosez's reagent after its development by Professor Léon Ghosez, became a valuable tool in organic synthesis. orgsyn.orgeburon-organics.com The reagents for this synthesis are readily available, making it applicable for large-scale preparations. orgsyn.org

Structural Archetype and its Significance in Amine Chemistry

The structure of 1-propen-1-amine, N,N,2-trimethyl- features a trisubstituted enamine moiety. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the π-system of the carbon-carbon double bond. This resonance effect increases the electron density at the β-carbon, making it nucleophilic. wikipedia.orgmasterorganicchemistry.com This electronic property is of paramount significance in amine chemistry as it inverts the typical electrophilic character of the carbonyl α-carbon, allowing amines to be used in the formation of carbon-carbon bonds. masterorganicchemistry.commakingmolecules.com

The introduction of a halogen, such as chlorine, at the α-position creates an α-haloenamine. These compounds are generally highly hygroscopic and must be handled with care. orgsyn.org The true synthetic utility of α-haloenamines like 1-chloro-N,N,2-trimethylpropenylamine lies in their ability to serve as precursors to keteniminium ions. thieme-connect.com Spontaneous or catalyzed ionization of the α-haloenamine leads to the formation of these highly electrophilic keteniminium ions. thieme-connect.comrsc.org These transient species are powerful electrophiles that readily react with a wide array of nucleophiles at the C-1 position. rsc.org

Broad Research Trajectories in 1-Propen-1-amine, N,N,2-trimethyl- Chemistry

Research involving the 1-propen-1-amine, N,N,2-trimethyl- framework has predominantly focused on the synthetic applications of its α-halo derivatives, which function as versatile reactive intermediates.

A major research trajectory has been the use of 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) as a mild agent for converting carboxylic acids into their corresponding acyl chlorides under neutral conditions. eburon-organics.comchemicalbook.com This transformation is valuable in the synthesis of complex molecules, including peptides where it can be used for coupling N-protected amino acids without significant racemization. chemicalbook.com

Another significant area of research is the participation of the derived keteniminium ions in cycloaddition reactions. rsc.org Keteniminium ions are capable of undergoing [2+2] cycloadditions with alkenes and alkynes with remarkable ease, providing access to four-membered carbocyclic systems like cyclobutanones after hydrolysis. rsc.orgrsc.org This reactivity has been explored in both intermolecular and intramolecular contexts, offering pathways to complex cyclic and fused-ring structures. rsc.orgacs.org

Furthermore, 1-chloro-N,N,2-trimethylpropenylamine serves as a convenient starting material for the synthesis of other α-haloenamines. The corresponding α-bromo and α-iodo derivatives can be prepared from the chloro compound, although the iodo derivative is noted to be less stable. orgsyn.orgchemicalbook.com These halogenated enamines are also effective reagents for the replacement of hydroxyl groups with halogens under neutral conditions. eburon-organics.comchemicalbook.com

Data Tables

Physical Properties of 1-Propen-1-amine, N,N,2-trimethyl- and Related Compounds

| Property | 1-Propen-1-amine, N,N,2-trimethyl- | 1-Chloro-N,N,2-trimethylpropenylamine | 1-Iodo-N,N,2-trimethylpropenylamine | 1-Propanamine, N,N,2-trimethyl- (Saturated Analog) |

| CAS Number | 6906-32-7 epa.gov | 26189-59-3 nih.gov | 65560-41-0 nih.gov | 7239-24-9 nist.gov |

| Molecular Formula | C₆H₁₃N epa.gov | C₆H₁₂ClN nih.gov | C₆H₁₂IN nih.gov | C₆H₁₅N nist.gov |

| Molecular Weight | 99.177 g/mol epa.gov | 133.62 g/mol nih.gov | 225.07 g/mol nih.gov | 101.19 g/mol nist.gov |

| Boiling Point | Not available | 129-130 °C sigmaaldrich.com | Not available | Not available |

| Density | Not available | 1.01 g/mL at 25 °C sigmaaldrich.com | Not available | Not available |

| Refractive Index | Not available | n20/D 1.453 sigmaaldrich.com | Not available | Not available |

Note: Data for the parent compound, 1-Propen-1-amine, N,N,2-trimethyl-, is limited. Properties of its derivatives and saturated analog are provided for comparison.

Selected Synthetic Applications of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

| Application | Reactants | Product Type | Significance | References |

| Acid Halogenation | Carboxylic Acids | Acyl Halides | Mild, neutral conditions; useful for sensitive substrates. | eburon-organics.comchemicalbook.comresearchgate.net |

| Peptide Coupling | N-protected Amino Acids | Peptides | Proceeds without significant racemization. | chemicalbook.com |

| [2+2] Cycloaddition | Alkenes, Alkynes | Cyclobutanone derivatives (after hydrolysis) | Access to four-membered rings. | rsc.orgrsc.org |

| Hydroxyl Group Replacement | Alcohols | Alkyl Halides | Neutral conditions for halogenation. | eburon-organics.comchemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propen 1 Amine, N,n,2 Trimethyl

Direct Synthesis Approaches via Amination Pathways

The most direct and widely employed method for the synthesis of 1-Propen-1-amine, N,N,2-trimethyl- involves the acid-catalyzed condensation reaction between an aldehyde and a secondary amine. masterorganicchemistry.comwikipedia.org In this specific case, the reaction proceeds between isobutyraldehyde (B47883) and dimethylamine (B145610). youtube.com

The fundamental mechanism of this transformation begins with the protonation of the carbonyl oxygen of isobutyraldehyde, which enhances its electrophilicity. This is followed by the nucleophilic attack of dimethylamine on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. khanacademy.org Subsequent proton transfer and elimination of a water molecule generate an iminium ion. The final step involves the deprotonation of the α-carbon to yield the stable enamine product, 1-Propen-1-amine, N,N,2-trimethyl-. chemistrysteps.com

This reaction is a reversible process, and to achieve high yields of the desired enamine, the removal of water is crucial to drive the equilibrium towards the product side. masterorganicchemistry.comcambridge.org Common techniques to achieve this include azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene, or the use of dehydrating agents such as molecular sieves or titanium tetrachloride (TiCl₄). masterorganicchemistry.comcambridge.orglookchem.com

| Reactants | Catalyst | Conditions | Product |

| Isobutyraldehyde, Dimethylamine | Acid catalyst (e.g., p-toluenesulfonic acid) | Azeotropic removal of water | 1-Propen-1-amine, N,N,2-trimethyl- |

| Isobutyraldehyde, Dimethylamine | - | Molecular sieves | 1-Propen-1-amine, N,N,2-trimethyl- |

Convergent Synthesis Utilizing Precursors and Olefinic Functionalization

While the direct condensation is highly efficient, convergent synthetic strategies offer alternative routes. These methods involve the formation of the carbon-carbon double bond and the carbon-nitrogen bond in separate, strategic steps.

One conceptual convergent approach involves the generation of a suitable vinyl precursor, which is then subjected to amination. For instance, a vinyl halide or a vinyl sulfonate derived from isobutyraldehyde could potentially be reacted with dimethylamine under transition-metal catalysis (e.g., Buchwald-Hartwig amination). However, for a simple enamine like 1-Propen-1-amine, N,N,2-trimethyl-, this multi-step approach is generally less efficient than the direct condensation method.

A more practical convergent strategy can be seen in the context of related compounds. For example, the synthesis of α-haloenamines, such as 1-chloro-N,N,2-trimethylpropenylamine, starts from N,N-dimethylisobutyramide. This amide is treated with a halogenating agent like phosgene (B1210022) or oxalyl chloride to form an iminium chloride, which is then deprotonated to yield the chloroenamine. While this produces a derivative, it highlights a convergent pathway where the C-N and C=O bonds of the amide are precursors to the C-N and C=C bonds of the enamine system.

Stereoselective Synthesis of Enantiomerically Enriched 1-Propen-1-amine, N,N,2-trimethyl-

The stereoselective synthesis of enamines is a significant area of research, as chiral enamines can serve as powerful intermediates in asymmetric synthesis. nih.gov For 1-Propen-1-amine, N,N,2-trimethyl-, which possesses a prochiral center at the β-carbon, the development of enantioselective synthetic methods is of considerable interest.

Achieving stereoselectivity in enamine synthesis can be approached in several ways:

Chiral Auxiliaries: The use of a chiral secondary amine in the condensation reaction can induce facial selectivity in the formation of the enamine. However, this would not produce the N,N-dimethyl derivative directly.

Chiral Catalysts: The use of a chiral acid catalyst, such as a chiral phosphoric acid or a chiral Lewis acid, could potentially catalyze the condensation of isobutyraldehyde and dimethylamine in an enantioselective manner. acs.org

Kinetic Resolution: A racemic mixture of the enamine could potentially be resolved through a kinetically controlled reaction with a chiral reagent that reacts preferentially with one enantiomer.

While the general principles of stereoselective enamine synthesis are well-established, specific, high-yielding, and highly enantioselective methods for the direct synthesis of enantiomerically enriched 1-Propen-1-amine, N,N,2-trimethyl- are not extensively documented in the literature, representing an area for future research.

Optimized Laboratory and Scalable Industrial Syntheses

For both laboratory and industrial-scale production of 1-Propen-1-amine, N,N,2-trimethyl-, optimization of the direct condensation reaction is key.

Laboratory Scale Optimization:

On a laboratory scale, the use of calcium hydride (CaH₂) as a dehydrating agent has been shown to be effective for the synthesis of aldehyde enamines in high purity and yield. researchgate.net Reacting isobutyraldehyde with two equivalents of dimethylamine in the presence of 1.5 equivalents of CaH₂ in a solvent like cyclohexane (B81311) can lead to distilled yields of over 65%. researchgate.net The use of silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of methyl iodide, has also been reported as an efficient method for preparing enamines from ketones, a strategy that could be adapted for aldehydes. lookchem.com

| Method | Reagents | Solvent | Yield |

| Calcium Hydride Dehydration | Isobutyraldehyde, Dimethylamine, CaH₂ | Cyclohexane | >65% researchgate.net |

| Silylating Agent (adapted) | Isobutyraldehyde, Dimethylamine, BSA, MeI (cat.) | - | High (by analogy) lookchem.com |

Scalable Industrial Synthesis:

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Propen 1 Amine, N,n,2 Trimethyl

Electrophilic Transformations at the Olefinic Moiety

Enamines, including 1-Propen-1-amine, N,N,2-trimethyl-, are electron-rich alkenes, making them highly susceptible to attack by electrophiles. masterorganicchemistry.commakingmolecules.com This reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond, which increases the nucleophilicity of the α-carbon. makingmolecules.com

Key electrophilic transformations include:

Alkylation: Enamines readily react with alkyl halides in an SN2 fashion. libretexts.org The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond and an intermediate iminium salt. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this iminium salt yields an α-alkylated ketone or aldehyde. wikipedia.org The Stork enamine alkylation is a well-known example of this type of reaction. wikipedia.org

Acylation: Similar to alkylation, enamines can be acylated using acyl halides. libretexts.orglibretexts.org This reaction proceeds through a nucleophilic attack of the enamine on the acyl halide, followed by the elimination of a halide ion to form an acylated iminium salt. libretexts.org Hydrolysis of this intermediate produces a β-dicarbonyl compound. libretexts.org

Michael Addition: Enamines are sufficiently nucleophilic to participate in Michael additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This conjugate addition results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system, ultimately leading to a 1,5-dicarbonyl compound after hydrolysis. libretexts.org

Halogenation: The reaction of enamines with halogens, such as iodine, can lead to the formation of α-halo iminium ions, which can be further transformed into other useful products. For instance, 1-iodo-N,N,2-trimethyl-1-propen-1-amine is a known derivative. nih.gov

Pericyclic Reactions and Cycloaddition Chemistry

Enamines are valuable components in pericyclic reactions, particularly cycloadditions, due to their electron-rich nature. bohrium.com They can participate as two-carbon components in various cycloaddition reactions.

[2+2] Cycloaddition: Enamines can undergo [2+2] cycloadditions with electron-deficient alkenes and alkynes to form four-membered rings. bohrium.comresearchgate.net These reactions are often regioselective. bohrium.com

[3+2] Cycloaddition: Enamines can react with 1,3-dipoles, such as azides and azomethine imines, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net These reactions are often highly regioselective and can be catalyzed by various methods. bohrium.comresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reactions): Enamines can act as dienophiles in Diels-Alder reactions with dienes. bohrium.com The high reactivity of enamines can lead to the formation of six-membered rings with good stereoselectivity. bohrium.com Density functional theory (DFT) computations have been used to explore the mechanisms of these reactions. bohrium.com

The diverse reactivity of enamines in cycloadditions allows for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. bohrium.comresearchgate.netrudn.ru

Transition Metal-Catalyzed Reactions and Ligand Interactions

The dual nature of enamines, possessing both a nucleophilic carbon center and a coordinating nitrogen atom, makes them interesting partners in transition metal catalysis. nih.gov

Ligand Properties: The nitrogen atom of the enamine can coordinate to transition metals, influencing the catalytic activity. nih.gov Enamines can be part of more complex ligand structures, such as N-heterocyclic carbenes (NHCs), which are known for their strong bonds with metal centers and are used in various cross-coupling reactions. enamine.net

Palladium Catalysis: Enamines are frequently used in palladium-catalyzed reactions. rsc.orgrsc.org Synergistic palladium/enamine catalysis has emerged as a powerful tool for C-C bond formation. rsc.org In these systems, the enamine acts as a nucleophile that reacts with a palladium-activated electrophile. rsc.orgrsc.org This strategy has been successfully applied to the asymmetric hydrofunctionalization of unactivated alkenes. rsc.org Palladacycles derived from imines, which are structurally related to enamines, are also effective catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov

Rhodium Catalysis: Rhodium catalysts have been employed in reactions involving amines and alkenes, such as hydroaminomethylation, to produce linear amines with high selectivity. acs.org

Iridium Catalysis: Iridium complexes, in combination with specific ligands, have been used for the asymmetric hydroamination of alkenes. acs.org

The combination of enamine chemistry with transition metal catalysis provides a versatile platform for developing novel and efficient synthetic methodologies. nih.gov

Radical Reactions and Single-Electron Transfer Processes

The electron-rich nature of enamines makes them susceptible to single-electron transfer (SET) processes, leading to the formation of radical cations. researchgate.net

Formation of Radical Cations: Tertiary amines can undergo SET to form radical cations, which can then participate in various reactions. researchgate.net This process can be initiated photochemically or by chemical oxidants like ceric ammonium (B1175870) nitrate. wikipedia.orgresearchgate.net

Radical Cyclizations: Imines, which can be formed from the elimination of a sulfonyl radical from α-sulfonamidoyl radicals generated from ene-sulfonamides, can undergo radical cyclizations. beilstein-journals.org While not a direct reaction of the starting enamine, this illustrates the potential for radical pathways in related systems. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), a derivative of the title compound, is used in the synthesis of radical precursors. beilstein-journals.org

Photochemical Reactions: Photoinduced electron transfer (PET) from amines to other molecules, such as enones, is a well-studied process that can initiate a variety of chemical transformations. acs.org

Thermally Induced and Photochemical Rearrangements

While specific information on thermally induced and photochemical rearrangements of 1-Propen-1-amine, N,N,2-trimethyl- is not extensively detailed in the provided search results, the general reactivity of enamines and related compounds suggests potential pathways.

Enamine-Imine Tautomerism: Enamines exist in tautomeric equilibrium with their corresponding imines, analogous to keto-enol tautomerism. wikipedia.org This equilibrium can be influenced by temperature and catalysts.

Rearrangements in Related Systems: The Beckmann rearrangement, which involves the transformation of oximes (derived from imines) into amides, is a well-known rearrangement reaction that proceeds under acidic conditions. masterorganicchemistry.com While not a direct rearrangement of the enamine itself, it highlights the types of transformations that can occur in structurally related intermediates.

Further research would be needed to fully elucidate the specific thermal and photochemical rearrangement pathways available to 1-Propen-1-amine, N,N,2-trimethyl-.

In Depth Studies of Derivatives and Analogues of 1 Propen 1 Amine, N,n,2 Trimethyl

Halogenated Derivatives and Their Synthetic Applications

The introduction of a halogen atom at the 1-position of the propenylamine scaffold dramatically alters the molecule's reactivity, transforming it into a powerful synthetic tool. The resulting α-haloenamines are highly reactive intermediates with great synthetic potential. orgsyn.org Their utility stems from their ability to act as electrophilic species, readily participating in a range of nucleophilic substitution and addition reactions. orgsyn.org

1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent): Synthesis and Reactivity

1-Chloro-N,N,2-trimethyl-1-propenylamine, widely recognized as Ghosez's reagent, is a distillable, moisture-sensitive liquid. entegris.com It was developed by Professor L. Ghosez and has become an indispensable reagent for a multitude of synthetic transformations. eburon-organics.comeburon-organics.com

The synthesis of Ghosez's reagent is typically achieved through the reaction of N,N,2-trimethylpropanamide with a chlorinating agent like phosgene (B1210022), followed by dehydrochlorination of the resulting α-chloroiminium chloride intermediate. chemicalbook.com Alternative methods have also been reported, such as the reaction of 2-methylpropenylidenebis(dimethylamine) with phosphorus trichloride (B1173362) or dichlorophenylphosphine. orgsyn.org More recent developments have indicated that phosphorus oxychloride or di- or triphosgene (B27547) can also be employed for its preparation. chemicalbook.com The reagent is thermally stable but highly hygroscopic and should be stored under a nitrogen atmosphere in sealed tubes to prevent degradation. chemicalbook.com

The reactivity of Ghosez's reagent is characterized by its ability to generate keteniminium ions either spontaneously or through catalysis. orgsyn.org These keteniminium ions are potent electrophiles that readily react with various nucleophiles at the C-1 position. orgsyn.org This reactivity profile underpins the diverse applications of Ghosez's reagent in organic synthesis.

One of the primary and most valued applications of Ghosez's reagent is the conversion of carboxylic acids into their corresponding acyl chlorides under neutral conditions. eburon-organics.comeburon-organics.comrsc.org This method is particularly advantageous as it avoids the harsh, often acidic or basic, conditions required by traditional halogenating agents, making it compatible with sensitive functional groups. sigmaaldrich.com The reaction proceeds with high yields, typically between 80-100%, for a wide range of carboxylic acids. entegris.com

Similarly, Ghosez's reagent facilitates the mild halogenation of alcohols to produce alkyl chlorides. entegris.comeburon-organics.comeburon-organics.com This transformation is also performed under neutral conditions, offering a gentle alternative to conventional methods that might cause side reactions or degradation of the starting material. researchgate.net

Table 1: Halogenation Reactions using Ghosez's Reagent

| Starting Material | Product | Reagent | Conditions | Yield | Reference |

| Carboxylic Acids | Acyl Chlorides | Ghosez's Reagent | Neutral | 80-100% | entegris.com |

| Alcohols | Alkyl Chlorides | Ghosez's Reagent | Neutral | High | entegris.comeburon-organics.comeburon-organics.com |

Ghosez's reagent and the keteniminium ions derived from it are highly effective partners in [2+2] cycloaddition reactions with a variety of unsaturated systems, including olefins and acetylenes. orgsyn.orgnih.gov These reactions provide a convergent and efficient route to construct four-membered cyclobutane (B1203170) and cyclobutene (B1205218) rings, which are valuable structural motifs in many natural products and synthetic intermediates. nih.gov The cycloadditions often proceed with a high degree of regioselectivity, a crucial aspect for controlling the outcome of complex synthetic sequences. pku.edu.cnyoutube.commissouristate.edu The reactivity of the keteniminium ion in these cycloadditions is often greater than that of dimethylketene. chemicalbook.com

In the realm of peptide synthesis, Ghosez's reagent has proven to be a valuable tool for the activation of N-protected amino acids. eburon-organics.comeburon-organics.com It facilitates the formation of acid chlorides from these protected amino acids under conditions that minimize racemization, a critical issue in peptide chemistry. sigmaaldrich.comnih.gov This activation method has been successfully employed in the synthesis of various peptides and complex natural products, including (-)-enniatin B, caloporoside, and roseophilin. chemicalbook.comnih.gov The use of Ghosez's reagent can be particularly advantageous when dealing with sterically hindered or challenging amino acid couplings. sigmaaldrich.com Recent studies have also demonstrated its use in the in situ formation of Fmoc-protected amino acid chlorides for automated solid-phase peptide synthesis of poly-N-amino peptides.

Table 2: Application of Ghosez's Reagent in Peptide Synthesis

| Application | Key Advantage | Example | Reference |

| Activation of N-protected amino acids | Minimal racemization | Synthesis of (-)-enniatin B | nih.gov |

| Coupling of hindered amino acids | High efficiency | Total synthesis of caloporoside | sigmaaldrich.com |

| Automated solid-phase synthesis | In situ acid chloride formation | Synthesis of poly-N-amino peptides |

Ghosez's reagent enables the coupling of carboxylic acids and allylic alcohols with various organometallic reagents. eburon-organics.comeburon-organics.com This methodology provides a direct route to ketones from carboxylic acids by reacting the in situ generated acyl chloride with organometallic species like Grignard reagents in the presence of a copper catalyst. entegris.com This transformation is a powerful tool for carbon-carbon bond formation. openstax.orglibretexts.org

Research on 1-Iodo-N,N,2-trimethyl-1-propenylamine: Synthesis and Stability Considerations

The iodo-analogue, 1-iodo-N,N,2-trimethyl-1-propenylamine, is another derivative of interest. nih.gov Its synthesis is conveniently achieved in situ from the corresponding chloro-enamine, 1-chloro-N,N,2-trimethyl-1-propenylamine, by reaction with potassium iodide. orgsyn.org This method avoids the isolation of the less stable iodo-derivative.

A significant consideration for 1-iodo-N,N,2-trimethyl-1-propenylamine is its limited stability. chemicalbook.com It is recommended that this reagent be freshly prepared and used immediately for subsequent reactions. chemicalbook.com This instability contrasts with the greater thermal stability of its chloro-counterpart. chemicalbook.com Despite its transient nature, the in situ generation of 1-iodo-N,N,2-trimethyl-1-propenylamine allows for its effective use in synthetic transformations where an iodo-functionalized intermediate is desired. orgsyn.orgorgsyn.org

Exploration of 1-Fluoro-N,N,2-trimethyl-1-propenylamine as a Synthetic Building Block

The synthesis and reactivity of α-fluoroenamines, such as 1-fluoro-N,N,2-trimethyl-1-propenylamine, are of significant interest due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can profoundly influence the electronic nature and steric environment of the double bond, making these compounds valuable synthons.

While direct literature on the synthesis and reactivity of 1-fluoro-N,N,2-trimethyl-1-propenylamine is scarce, the synthesis of α-fluoroamines has been achieved through various methods. One notable approach involves positioning the fluorine atom at a bridgehead location to prevent intramolecular elimination, a common issue with α-fluoroamines. This strategy has led to the preparation of stable α-fluoroamines that are amenable to further reactions.

The reactivity of α-fluoroenamines can be inferred from related structures. For instance, the photocycloaddition reactions of α-diketones with various alkenes have been studied, and while not directly involving α-fluoroenamines, these studies provide insight into the cycloaddition potential of functionalized double bonds. mdpi.com The reactivity of the chloro-analogue, 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent), which is a versatile reagent for the conversion of carboxylic acids to acid chlorides, also suggests that the fluoro-analogue could exhibit interesting and useful reactivity. Further research into the specific synthesis and reaction scope of 1-fluoro-N,N,2-trimethyl-1-propenylamine is warranted to fully exploit its potential as a synthetic building block.

Silylated Derivatives: Synthesis and Mechanistic Insights

Silylated enamines are versatile intermediates in organic synthesis, offering a unique combination of nucleophilicity at the β-carbon and the ability to be readily converted to other functional groups. The trimethylsilyl (B98337) group can also serve as a protecting group or a directing group in various transformations.

Investigations into 1-Propen-1-amine, N,N,2-trimethyl-1-[(trimethylsilyl)oxy]-

The reactivity of such compounds is characterized by their nucleophilic β-carbon, which can participate in a variety of carbon-carbon bond-forming reactions. For instance, the aza-Diels-Alder reaction of an in situ generated iododiene with various imines has been shown to be effective for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org This suggests that this compound1-[(trimethylsilyl)oxy]- could be a valuable partner in similar cycloaddition reactions.

Table 1: Physicochemical Properties of this compound1-[(trimethylsilyl)oxy]-

| Property | Value |

| Molecular Formula | C9H21NOSi |

| Molecular Weight | 187.36 g/mol |

| CAS Number | 122630-57-3 |

Data sourced from PubChem. nih.gov

N-Allyl-N,N-bis(trimethylsilyl)amine: Utility in Complex Organic Scaffold Construction

N-Allyl-N,N-bis(trimethylsilyl)amine is a versatile reagent that has found application in the construction of complex organic scaffolds. The presence of both an allyl group and two trimethylsilyl groups on the nitrogen atom provides a unique combination of functionalities that can be exploited in various synthetic transformations.

This compound can be employed in aza-Diels-Alder reactions, a powerful tool for the synthesis of nitrogen-containing six-membered rings. wikipedia.org The reaction typically involves an imine, which can be generated in situ from an amine and an aldehyde, reacting with a diene. N-Allyl-N,N-bis(trimethylsilyl)amine can serve as a precursor to the imine component in such reactions.

Furthermore, the reactivity of N,N-bis(silyl)enamines towards electrophiles has been explored, leading to the formation of substituted 2-aza-1,3-butadienes and pyridines. acs.org This highlights the potential of N-allyl-N,N-bis(trimethylsilyl)amine to act as a nucleophile in reactions with a variety of electrophilic partners.

Table 2: Selected Properties of N-Allyl-N,N-bis(trimethylsilyl)amine

| Property | Value | Reference |

| Molecular Formula | C9H23NSi2 | sigmaaldrich.com |

| Molecular Weight | 201.46 g/mol | sigmaaldrich.com |

| Boiling Point | 72 °C / 15 mmHg | sigmaaldrich.com |

| Density | 0.816 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.440 | sigmaaldrich.com |

Other Functionalized Analogues and Their Reactivity Profiles

The derivatization of the 1-propen-1-amine, N,N,2-trimethyl- scaffold extends beyond fluorination and silylation. The introduction of other functional groups can lead to novel reactivity and provide access to a wider range of molecular structures.

The direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane has been shown to be a practical method for the synthesis of N-cyclopropylanilines. researchgate.net This methodology could potentially be adapted for the synthesis of N-cyclopropyl derivatives of 1-propen-1-amine, N,N,2-trimethyl-. The resulting N-cyclopropyl enamines would be interesting substrates for further synthetic exploration, given the unique electronic and steric properties of the cyclopropyl (B3062369) group.

The synthesis of functionalized enamines can also be achieved through various other methods, including the reaction of anilines with ketones in the presence of a catalyst. While not directly involving the title compound, these methods provide a general framework for the synthesis of a diverse range of functionalized enamines. The reactivity of these analogues would be dictated by the nature of the introduced functional group, opening up possibilities for a wide array of chemical transformations.

Computational and Theoretical Chemistry Studies on 1 Propen 1 Amine, N,n,2 Trimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic charge distributions, and energetic properties such as heats of formation and ionization energies. For 1-Propen-1-amine, N,N,2-trimethyl-, some key energetic and electronic properties have been calculated and are available through chemical databases.

These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the electronic nature of the enamine. The nitrogen atom's lone pair of electrons conjugates with the carbon-carbon double bond, leading to increased electron density on the β-carbon atom. This electronic characteristic is central to the nucleophilic reactivity of enamines.

Calculated properties for 1-Propen-1-amine, N,N,2-trimethyl- provide a quantitative basis for its chemical behavior. For instance, the proton affinity and gas basicity are measures of a molecule's ability to accept a proton in the gas phase, reflecting its basicity. The enthalpy of formation indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. The ionization energy corresponds to the energy required to remove an electron, providing insight into its redox properties.

Table 1: Calculated Energetic and Electronic Properties of 1-Propen-1-amine, N,N,2-trimethyl-

| Property | Value | Unit | Source |

|---|---|---|---|

| Proton Affinity (PAff) | 967.00 | kJ/mol | NIST chemeo.com |

| Gas Basicity (BasG) | 934.50 | kJ/mol | NIST chemeo.com |

| Enthalpy of Formation (Gas, ΔfH°gas) | 7.79 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 182.09 | kJ/mol | Joback Calculated Property chemeo.com |

| Ionization Energy (IE) | 8.15 | eV | NIST chemeo.com |

Molecular Dynamics Simulations: Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide detailed information about the conformational landscape of a molecule and how it is influenced by its environment, such as the presence of a solvent.

For enamines in general, MD simulations can reveal the preferred conformations, such as the relative orientation of the amino group with respect to the double bond (s-cis vs. s-trans conformers). acs.org The conformational preferences can have a significant impact on the stereochemical outcome of reactions in which the enamine participates. acs.orgnih.gov For instance, different conformers can lead to the formation of different stereoisomers in cycloaddition reactions. acs.org

Reaction Pathway Modeling: Transition State Identification and Energy Barriers

Computational modeling of reaction pathways is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. This information is critical for understanding reaction kinetics and selectivity.

For reactions involving enamines, such as alkylations, aldol (B89426) reactions, and Michael additions, computational studies have been instrumental in clarifying the mechanisms. nih.govcapes.gov.br These studies often use DFT methods to locate the transition state structures and calculate their energies. acs.org For example, in the context of organocatalysis, computational modeling has helped to rationalize the stereoselectivity observed in enamine-catalyzed reactions by comparing the energy barriers of different stereochemical pathways. nih.gov

A hypothetical reaction pathway modeling study for 1-Propen-1-amine, N,N,2-trimethyl- reacting with an electrophile would involve:

Geometry optimization of the reactants, products, and any intermediates.

Transition state searching to locate the highest energy point along the reaction coordinate.

Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for the transition state).

Such studies would provide valuable predictions about the feasibility and stereochemical outcome of its reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational approach that aims to correlate the chemical structure of a series of compounds with their measured reactivity. By developing mathematical models based on molecular descriptors, QSRR can be used to predict the reactivity of new or untested compounds.

While no specific QSRR studies focusing on 1-Propen-1-amine, N,N,2-trimethyl- have been identified, a QSRR model for a series of related enamines could be developed. The molecular descriptors used in such a model could include:

Electronic descriptors: Atomic charges, HOMO/LUMO energies, dipole moment.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Calculated energies, heats of formation.

A QSRR study would involve synthesizing a library of related enamines, experimentally measuring their reactivity in a specific reaction, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a predictive model. This model could then be used to estimate the reactivity of 1-Propen-1-amine, N,N,2-trimethyl- and guide the design of new enamines with desired reactivity profiles.

Emerging Research Avenues and Future Prospects for 1 Propen 1 Amine, N,n,2 Trimethyl Chemistry

Development as Key Synthetic Intermediates in Fine Chemical Synthesis

Enamines are well-established as powerful intermediates in organic synthesis, primarily due to their ability to act as nucleophiles in carbon-carbon bond-forming reactions, a classic example being the Stork enamine alkylation. wikipedia.org 1-Propen-1-amine, N,N,2-trimethyl-, as a tetrasubstituted enamine, is poised to be a valuable precursor for the construction of quaternary carbon centers. The presence of the 2-methyl group on the propenyl chain inherently directs reactivity towards the formation of sterically hindered products, which are often challenging to synthesize via traditional methods.

The hydrolysis of the iminium salt intermediate, formed after the initial nucleophilic attack of the enamine, would yield a ketone with a newly introduced functional group at the alpha position. This two-step process of enamine formation, alkylation/acylation, and subsequent hydrolysis provides a mild and effective alternative to the direct alkylation of ketone enolates, which often requires strongly basic conditions. youtube.com The potential synthetic transformations of 1-Propen-1-amine, N,N,2-trimethyl- are vast, offering pathways to a variety of fine chemicals, including complex ketones, aldehydes, and their derivatives, which are valuable in the pharmaceutical and fragrance industries.

| Potential Reaction | Electrophile | Potential Product Class | Significance |

| Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide) | α-Alkylated ketones | Construction of quaternary carbon centers |

| Acylation | Acyl chlorides (e.g., benzoyl chloride) | β-Diketones | Versatile precursors for heterocycles |

| Michael Addition | α,β-Unsaturated ketones | 1,5-Dicarbonyl compounds | Building blocks for annulation reactions |

| Halogenation | N-Halosuccinimide | α-Haloketones | Intermediates for further functionalization |

Exploration in Catalysis and Ligand Design

The nitrogen atom in 1-Propen-1-amine, N,N,2-trimethyl- possesses a lone pair of electrons, making it a potential ligand for transition metal catalysis. While simple amines are common ligands, the unique electronic and steric properties of this enamine could lead to novel catalytic activities. The π-system of the double bond could also participate in metal coordination, potentially leading to η² or η³ binding modes, which could stabilize catalytic intermediates in unique ways.

Furthermore, the derivatization of 1-Propen-1-amine, N,N,2-trimethyl- could lead to a new class of phosphino-amine (PN) ligands. scispace.com For instance, reaction with chlorodiphenylphosphine (B86185) could yield a ligand where the enamine nitrogen and the phosphine (B1218219) phosphorus can chelate to a metal center. Such ligands are of significant interest in asymmetric catalysis, where the electronic and steric properties of the ligand are crucial for achieving high enantioselectivity. The steric bulk provided by the 2-methyl and N,N-dimethyl groups could create a chiral pocket around the metal center, influencing the stereochemical outcome of a catalytic reaction.

| Potential Ligand Type | Metal Center | Potential Catalytic Application |

| Unmodified Enamine | Palladium, Rhodium | Cross-coupling reactions, hydroformylation |

| Phosphino-Amine Derivative | Ruthenium, Iridium | Asymmetric hydrogenation, transfer hydrogenation |

| Chiral Diamine Derivative | Copper, Zinc | Lewis acid catalysis |

Novel Synthetic Methodologies Inspired by its Unique Structural Elements

The unique structure of 1-Propen-1-amine, N,N,2-trimethyl- can inspire the development of new synthetic methodologies. Its chlorinated analogue, 1-Chloro-N,N,2-trimethyl-1-propenylamine, is famously known as Ghosez's reagent, a powerful tool for the synthesis of a wide range of compounds, including other enamines, acyl chlorides, and ketones. entegris.comsigmaaldrich.comsigmaaldrich.com The reactivity of Ghosez's reagent stems from the formation of a highly electrophilic keteniminium salt. It is plausible that 1-Propen-1-amine, N,N,2-trimethyl- could be a precursor to similar reactive intermediates under specific oxidative or electrophilic activation conditions.

Moreover, the enamine can be considered a synthetic equivalent of an isobutyraldehyde (B47883) enolate, offering a more stable and handleable alternative. This could be particularly advantageous in multi-step syntheses where the direct use of a volatile and self-condensation-prone aldehyde is problematic. google.com The development of new protocols that leverage the specific steric and electronic properties of 1-Propen-1-amine, N,N,2-trimethyl- could lead to more efficient and selective syntheses of complex target molecules.

Unexplored Reactivity Patterns and Derivatization Opportunities

The reactivity of 1-Propen-1-amine, N,N,2-trimethyl- is largely unexplored, presenting a fertile ground for fundamental chemical research. While its nucleophilic character is predictable, the interplay of the tetrasubstituted double bond and the tertiary amine offers possibilities for unique reactivity. For example, cycloaddition reactions with various dienophiles could lead to the formation of complex carbocyclic and heterocyclic frameworks. The stereochemical outcome of such reactions would be of significant interest.

Derivatization of the parent enamine opens up a vast chemical space. Halogenation at the 1-position, similar to the synthesis of Ghosez's reagent, can be envisioned with various halogen sources. entegris.com Silylation at the oxygen atom of the corresponding enolate (formed by deprotonation) could lead to silyl (B83357) enol ethers with unique substitution patterns. nih.gov These derivatives would themselves be valuable synthetic intermediates with a reactivity profile distinct from the parent enamine.

| Derivative Class | Potential Reagent | Potential Utility |

| Halo-enamines | NCS, NBS, NIS | Precursors to keteniminium salts |

| Silyl enol ethers | LDA, TMSCl | Regiospecific enolate chemistry |

| Boron enolates | LDA, R₂BCl | Stereoselective aldol (B89426) reactions |

| Metallo-enamines | BuLi, ZnCl₂ | Umpoled reactivity |

Integration into Advanced Materials Science Research (with specific chemical roles)

The incorporation of unique molecular fragments into polymers and other advanced materials is a key strategy for tuning their properties. The enamine functionality in 1-Propen-1-amine, N,N,2-trimethyl- could be harnessed in materials science in several ways. For instance, it could be incorporated as a monomer in polymerization reactions. The resulting polymer would have pendant enamine groups that could be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

Furthermore, the enamine unit can act as a pH-responsive element. Under acidic conditions, the nitrogen atom would be protonated, leading to a change in the electronic and physical properties of the material. This could be exploited in the design of "smart" materials for applications in drug delivery, sensors, or responsive coatings. The inherent reactivity of the enamine could also be used to create cross-linked materials with tailored mechanical and thermal properties. The potential for this compound to influence the properties of materials is an exciting and largely untapped area of research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Propen-1-amine, N,N,2-trimethyl- and its derivatives?

- Methodology : The compound can be synthesized via alkylation of tertiary amines. For example, direct alkylation of 2-chloro-N,N-dimethyl ethylamine using methylating agents (e.g., methyl iodide) under controlled pH conditions (7–9) yields quaternary ammonium salts . Chlorinated derivatives, such as 1-chloro-N,N,2-trimethylpropenylamine, are synthesized via nucleophilic substitution, where dimethylamine reacts with 1-chloro-2-methylpropene in anhydrous solvents (e.g., THF) at 0–5°C .

- Key Considerations : Monitor reaction progress via HPLC-MS to detect intermediates and confirm purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Techniques :

- NMR Spectroscopy : Use H and C NMR to identify methyl groups (δ 1.2–1.5 ppm for CH) and amine protons (δ 2.5–3.0 ppm) .

- X-ray Crystallography : For crystalline derivatives (e.g., CNBF-adducts), analyze bond angles and spatial arrangement to confirm stereochemistry .

- FT-IR : Detect C=N stretching vibrations (~1640 cm) and N-H bending (~1600 cm) .

- Validation : Cross-reference data with computational predictions (e.g., density functional theory) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of 1-Propen-1-amine, N,N,2-trimethyl- with molecular oxygen under combustion conditions?

- Mechanistic Insights : Kinetic studies using microwave discharge-flow systems reveal a rate constant of at 298 K. The reaction proceeds via a radical chain mechanism, where singlet oxygen () abstracts hydrogen from the methyl group, forming peroxyl intermediates .

- Data Contradictions : Discrepancies in reported rate constants (e.g., in ) may arise from differences in experimental setups. Validate using laser-induced fluorescence (LIF) or mass spectrometry under controlled pressure.

Q. How can computational models predict the physicochemical properties of this compound?

- Methods :

- Joback Method : Predicts boiling point (C) and density () based on group contributions .

- Crippen LogP : Estimates hydrophobicity () for solubility assessments in drug delivery studies .

- Validation : Compare with experimental data (e.g., GC-MS retention times) to refine parameters.

Q. What strategies mitigate risks of nitrosamine formation in amine-containing compounds like 1-Propen-1-amine, N,N,2-trimethyl-?

- Risk Assessment : Secondary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines. Screen raw materials for nitrite contamination and avoid shared equipment with amine/nitrosating agent processes .

- Preventive Measures : Use scavengers (e.g., ascorbic acid) during synthesis and storage to inhibit nitrosation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.